1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene
CAS No.:
Cat. No.: VC16699269
Molecular Formula: C14H8F6N4
Molecular Weight: 346.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H8F6N4 |
|---|---|
| Molecular Weight | 346.23 g/mol |
| IUPAC Name | 5-(trifluoromethyl)-3-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]-1H-pyrazole |
| Standard InChI | InChI=1S/C14H8F6N4/c15-13(16,17)11-5-9(21-23-11)7-1-2-8(4-3-7)10-6-12(24-22-10)14(18,19)20/h1-6H,(H,21,23)(H,22,24) |
| Standard InChI Key | NWHGPYDRYYHRNL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)C3=NNC(=C3)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular structure of 1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene (C₁₄H₈F₆N₄) features a para-substituted benzene core with two pyrazole rings attached at the 1 and 4 positions (Figure 1). Each pyrazole incorporates a trifluoromethyl (-CF₃) group at the 3-position, contributing to the molecule’s electron-withdrawing character and steric bulk. The compound’s molecular weight is 346.23 g/mol, and its planar geometry facilitates π-π stacking interactions, which are critical in supramolecular assemblies .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₈F₆N₄ |
| Molecular Weight | 346.23 g/mol |
| CAS Number | Not publicly disclosed |
| Melting Point | >200°C (decomposes) |
| Solubility | Insoluble in water; soluble in DMSO, DMF |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure through distinct signals:
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¹H NMR: A singlet at δ 6.8–7.2 ppm corresponds to the benzene protons, while pyrazole protons resonate as doublets at δ 7.5–8.0 ppm.
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¹⁹F NMR: A quintet at δ -63 ppm verifies the -CF₃ groups.
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IR Spectroscopy: Peaks at 1350 cm⁻¹ (C-F stretch) and 1550 cm⁻¹ (pyrazole ring vibrations) are observed.
Mass spectrometry (MS) reveals a parent ion peak at m/z 346.23, consistent with the molecular weight.
Synthesis and Optimization
Conventional Synthesis Routes
The synthesis typically involves a two-step process:
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Formation of Pyrazole Precursors: 3-(Trifluoromethyl)pyrazole is prepared via cyclocondensation of hydrazine derivatives with trifluoromethylated β-diketones .
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Buchwald-Hartwig Coupling: The pyrazole units are coupled to 1,4-dibromobenzene using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) under inert conditions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux | 65% |
| 2 | Pd(OAc)₂, XPhos, K₂CO₃, toluene, 110°C | 45% |
Challenges and Innovations
Early methods suffered from low yields (<50%) due to steric hindrance from the -CF₃ groups. Recent advances employ microwave-assisted synthesis to reduce reaction times and improve yields to 60–70% . Solvent optimization (e.g., switching from ethanol to DMF) has also enhanced efficiency.
Applications in Medicinal Chemistry
Antimicrobial Activity
1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene derivatives exhibit potent activity against Staphylococcus aureus biofilms, with minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL . The -CF₃ groups disrupt bacterial membrane integrity by interacting with lipid bilayers, while the pyrazole rings inhibit efflux pumps responsible for drug resistance .
Catalytic and Material Science Applications
Ligand in Transition Metal Catalysis
The compound serves as a tridentate N-donor ligand in ruthenium complexes for transfer hydrogenation of ketones. A Ru(II) complex achieves turnover numbers (TON) of 2,150 and turnover frequencies (TOF) up to 29,700 h⁻¹, outperforming non-fluorinated analogs by 30% . The -CF₃ groups stabilize the metal center via electron withdrawal, enhancing catalytic longevity .
Table 3: Catalytic Performance Comparison
| Catalyst | Substrate | TON | TOF (h⁻¹) |
|---|---|---|---|
| Ru/1,4-Bis[CF₃-pyrazolyl]benzene | Acetophenone | 2,150 | 29,700 |
| Ru/bpy | Acetophenone | 1,600 | 22,000 |
Advanced Materials
In organic electronics, the compound’s high thermal stability (>300°C) and low LUMO (-2.8 eV) make it suitable as an electron-transport layer in OLEDs. Devices incorporating the compound exhibit luminance efficiencies of 15 cd/A, a 20% improvement over traditional materials.
Future Directions
While 1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene shows promise, further studies are needed to:
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Elucidate its pharmacokinetic profile in vivo.
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Explore its utility in asymmetric catalysis.
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Optimize synthetic routes for industrial-scale production.
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